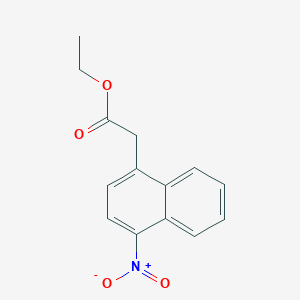

Ethyl 2-(4-Nitro-1-naphthyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

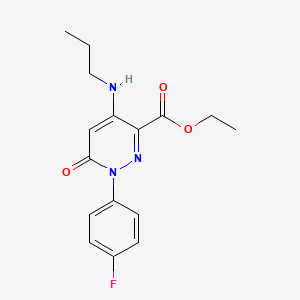

Ethyl 2-(4-Nitro-1-naphthyl)acetate is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 . The IUPAC name for this compound is ethyl 2-(4-nitronaphthalen-1-yl)acetate .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative, has been described by one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)CC1=C2C=CC=CC2=C(N+[O-])C=C1 .Applications De Recherche Scientifique

Synthesis and Polymerization

- Polymer Synthesis : One study described the synthesis of poly [3-(1-naphthylthiophene)] through the coupling reaction of a 1-naphthyl Grignard reagent, indicating a methodology for creating polythiophene derivatives potentially involving Ethyl 2-(4-Nitro-1-naphthyl)acetate or similar compounds (Dogbéavou et al., 1997).

Chemosensors

- Fluorescent Chemosensors : Research developed a fluorescent chemosensor based on 1,8-naphthyridine for selective detection of Ni(2+)/Cu(2+) ions, showcasing the utility of naphthalene derivatives in creating sensitive detection tools for metal ions in aqueous solutions (Li et al., 2012).

Environmental Monitoring

- Nitrite Detection in Wastewater : A study on 4-nitro-1-naphthylamine ligand functionalized porous material for NO2− monitoring and removal from water samples highlights the environmental application of naphthalene derivatives in detecting and adsorbing toxic substances from contaminated water (Awual et al., 2019).

Catalysis

- Polymerization Catalysis : Investigations into the polymerization of ethylene using Ni(II) catalysts derived from bulky anilinotropone ligands, which include aryl derivatives with 1-naphthyl groups, underscore the role of naphthalene derivatives in catalyzing the synthesis of polymers (Jenkins & Brookhart, 2004).

Orientations Futures

While specific future directions for Ethyl 2-(4-Nitro-1-naphthyl)acetate are not explicitly stated in the available literature, the compound’s potential for use in the synthesis of diverse heterocyclic compounds suggests it could have applications in various fields, including medicinal chemistry, material science, dyes and pigment science, and agrochemistry .

Propriétés

IUPAC Name |

ethyl 2-(4-nitronaphthalen-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-14(16)9-10-7-8-13(15(17)18)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIOYYOOLMGUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)

![rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2712967.png)

![tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2712968.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712974.png)

![1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2712975.png)

![Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2712976.png)